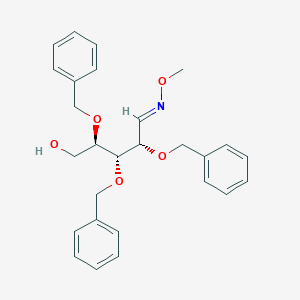
(2S,3S,4R,E)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal O-methyl oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4R,E)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal O-methyl oxime is a complex organic compound characterized by its multiple benzyloxy groups and a hydroxypentanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,E)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal O-methyl oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting material are protected using benzyl chloride in the presence of a base such as sodium hydride.
Formation of the Aldehyde: The protected intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate to form the aldehyde.
Oxime Formation: The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the oxime.
Methylation: The oxime is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R,E)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal O-methyl oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the oxime group can be achieved using reducing agents such as sodium borohydride to form the corresponding amine.
Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, benzyl chloride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,3S,4R,E)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal O-methyl oxime has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3S,4R,E)-2,3,4-Tris(benzyloxy)-5-hydroxypentanal O-methyl oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The benzyloxy groups may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: A compound with similar structural features used in early discovery research.
Properties
Molecular Formula |
C27H31NO5 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(2R,3S,4S,5E)-5-methoxyimino-2,3,4-tris(phenylmethoxy)pentan-1-ol |
InChI |
InChI=1S/C27H31NO5/c1-30-28-17-25(31-19-22-11-5-2-6-12-22)27(33-21-24-15-9-4-10-16-24)26(18-29)32-20-23-13-7-3-8-14-23/h2-17,25-27,29H,18-21H2,1H3/b28-17+/t25-,26+,27-/m0/s1 |
InChI Key |
ZWNQBBLKNRBMHD-JIVKLBSSSA-N |
Isomeric SMILES |
CO/N=C/[C@@H]([C@@H]([C@@H](CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CON=CC(C(C(CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















